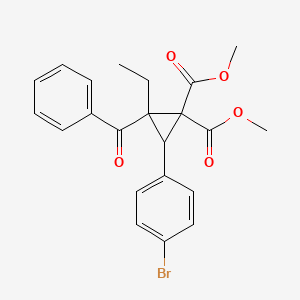

2-苯甲酰基-3-(4-溴苯基)-2-乙基-1,1-环丙烷二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related cyclopropane derivatives typically involves the reaction of dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc, leading to the formation of compounds such as dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate as a single geometrical isomer. This method highlights the role of zinc in facilitating the formation of the cyclopropane ring, a key feature in the structure of dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate (Aliev et al., 2000).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the molecule. For instance, the structure of dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate was determined through this method, showcasing the geometrical isomerism and the spatial arrangement of the cyclopropane ring relative to the benzoyl and phenyl groups (Aliev et al., 2000).

Chemical Reactions and Properties

Cyclopropane derivatives like dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethyl-1,1-cyclopropanedicarboxylate exhibit unique chemical reactions due to the strained nature of the cyclopropane ring. This strain leads to increased reactivity, making these compounds useful intermediates in various chemical syntheses. For example, the reaction of dimethyl 2-(1,3-butadienyl)cyclopropane-1,1-dicarboxylate with a catalytic amount of Ph3SnH provides insights into the transformation possibilities of cyclopropane derivatives (Miura et al., 1988).

科学研究应用

合成和结构分析

2-苯甲酰基-3-(4-溴苯基)-2-乙基-1,1-环丙烷二甲酸二甲酯参与有机化学中的各种合成途径和结构分析。该化合物与 alfa,alfa-二溴丁酰苯酮和二甲基亚苄基丙二酸酯在锌存在下反应,生成单一几何异构体,其结构通过 X 射线衍射分析得到证实 (Aliev 等人,2000 年)。这展示了其在合成具有精确结构构型的特定有机化合物中的效用,这对于进一步的化学研究和应用至关重要。

反应机理和转化

在专注于涉及环丙烷衍生物的反应机理和转化的研究中,2-苯甲酰基-3-(4-溴苯基)-2-乙基-1,1-环丙烷二甲酸二甲酯作为关键的底物或中间体。例如,它参与自由基加成反应,生成末端烯烃的正加成物,突出了其双键对自由基引发剂的反应性 (Gilchrist 和 Rees,1968 年)。此类研究有助于更深入地了解环丙烷在各种化学反应中的行为,有助于开发新的合成路线。

有机合成和催化

该化合物还有助于推进有机合成技术,特别是在环加成反应的背景下。研究表明了其在与 C-芳基或 C-酰胺亚硝酮的 1,3-偶极环加成反应中的反应性,以高效率和选择性进行,形成独特的螺[环丙烷-1,4-异恶唑烷]环加成物 (Tran、Diev 和 Molchanov,2011 年)。这些发现强调了其作为合成复杂有机分子的多功能构建模块的潜力,这可能对药物研究和材料科学感兴趣。

作用机制

安全和危害

未来方向

Future research could explore the synthesis, characterization, and potential applications of this compound. For instance, the compound could be studied for potential biological activity, given the presence of structural features (like the benzoyl and phenyl rings) that are common in bioactive compounds .

属性

IUPAC Name |

dimethyl 2-benzoyl-3-(4-bromophenyl)-2-ethylcyclopropane-1,1-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO5/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(23)13-11-14)22(21,19(25)27-2)20(26)28-3/h5-13,17H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUOQOAYHSWOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropane-1,1-dicarboxylic acid, 2-benzoyl-3-(4-bromophenyl)-2-ethyl-, dimethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)

![N-ethyl-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5501146.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5501201.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)

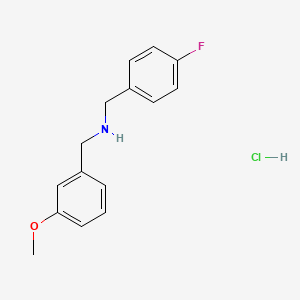

![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)

![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)

![4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)